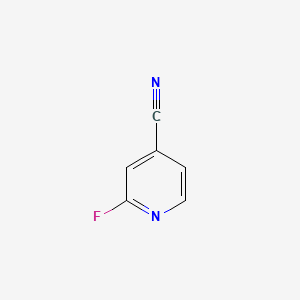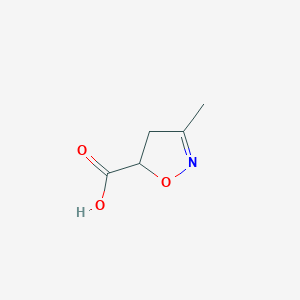
3-Hydrazinyl-2-nitropyridine
Vue d'ensemble
Description
3-Hydrazinyl-2-nitropyridine is a chemical compound with the molecular formula C5H6N4O2 . It is related to nitropyridines, which are a class of compounds that have been the subject of numerous studies due to their wide range of synthetic methods and substitution reactions .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . Attached to this ring are a hydrazino group (NH2NH2) at the 3-position and a nitro group (NO2) at the 2-position .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, a series of 2-substituted-5-nitro-pyridines has been synthesized .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
"3-Hydrazinyl-2-nitropyridine" serves as a precursor for various chemical transformations, including cyclotransformation, synthesis of pyrazole derivatives, and preparation of hydrazinylpyridines. For instance, the interaction of 3-nitropyridine derivatives with hydrazine hydrate leads to the formation of pyrazole and carbodihydrazide derivatives, suggesting a pathway for cyclotransformation of nitropyridines under hydrazinolysis (Smolyar & Yutilov, 2008). Similarly, the synthesis of N-hetaryl-3(5)-nitropyridines demonstrated that this compound can be utilized to prepare compounds with moderate antibacterial activity and a strong protistocidal effect (Klimenko et al., 2015).
Pharmacological Activity
The compound has been explored for its potential in developing pharmacologically active substances. The synthesis of hydrazinylpyridines through nucleophilic aromatic substitution and their transformation into compounds with potential biological activities highlight the versatility of this compound in medicinal chemistry. For example, substituted hydrazinylpyridines have been synthesized and evaluated for their antibacterial properties, indicating the utility of this compound derivatives in creating new antibacterial agents (Ekar & Kranjc, 2020).
Materials Science Applications
In materials science, this compound derivatives have been investigated for their optical properties, particularly in the context of nonlinear optical materials and molecular electronics. For instance, research on hydrazone derivatives related to this compound has revealed their potential in photonic applications due to their significant third-order nonlinear optical properties, demonstrating the promise of such compounds in developing optical limiting devices and photonic technologies (Nair et al., 2022).
Mécanisme D'action
Target of Action
Nitropyridines, a class of compounds to which 3-hydrazinyl-2-nitropyridine belongs, are known to interact with various biological targets, depending on their specific structure and functional groups .
Mode of Action
It’s known that nitropyridines can undergo various reactions, including electrophilic aromatic substitution . In the case of 3-nitropyridine, a reaction mechanism involving a [1,5] sigmatropic shift has been proposed . This suggests that this compound might interact with its targets through similar mechanisms, leading to changes in the target’s function or structure.
Biochemical Pathways
Nitropyridines and their derivatives have been implicated in various biochemical processes, suggesting that this compound could potentially influence a range of cellular pathways .
Pharmacokinetics
Some information about its pharmacokinetic properties can be inferred from its physicochemical properties . Its logP values suggest that it has moderate lipophilicity, which could influence its distribution and bioavailability .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3-Hydrazinyl-2-nitropyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes involved in oxidative and reductive processes. For instance, it can act as a substrate or inhibitor for certain enzymes, influencing their activity and, consequently, the biochemical pathways they regulate. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and metabolic pathways. Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to light. Over time, degradation products may form, which can have different biological activities compared to the parent compound. Long-term studies have shown that this compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or reducing oxidative stress. At higher doses, toxic or adverse effects can occur, including cellular damage, disruption of metabolic pathways, and induction of oxidative stress. Threshold effects have been observed, where a specific dosage range produces optimal effects, while deviations from this range result in diminished or harmful outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For instance, it can participate in redox reactions, where it acts as an electron donor or acceptor. This compound can also influence the levels of metabolites by modulating the activity of enzymes involved in their synthesis or degradation. The overall effect on metabolic flux depends on the specific pathways and enzymes affected by this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. These interactions can influence the localization and accumulation of the compound, affecting its biological activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. The specific localization patterns can determine the biological effects of this compound and its interactions with other biomolecules .
Propriétés
IUPAC Name |
(2-nitropyridin-3-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-8-4-2-1-3-7-5(4)9(10)11/h1-3,8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLZQSXUZWRKPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482331 | |
| Record name | 3-Hydrazinyl-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57115-43-2 | |
| Record name | 3-Hydrazinyl-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


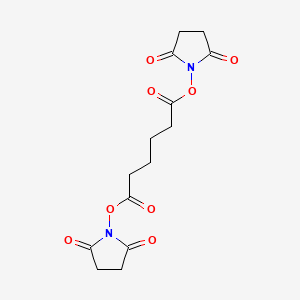

![2,3,4,5-Tetrahydro-benzo[c]azepin-1-one](/img/structure/B1313754.png)
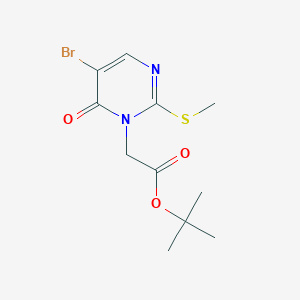


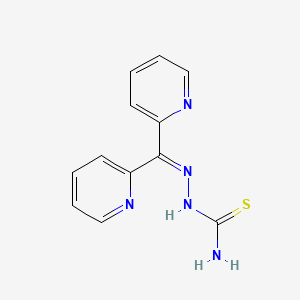
![3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride](/img/structure/B1313770.png)



